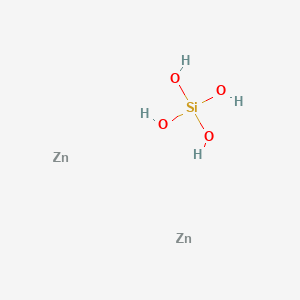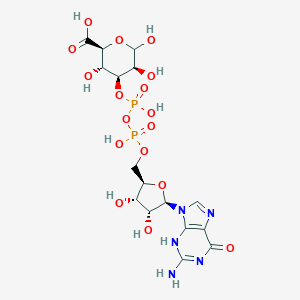
2-(DIETHYLPHOSPHORYL)ACETONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIETHYLPHOSPHORYL)ACETONITRILE is an organic compound characterized by the presence of a diethylphosphoryl group attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLPHOSPHORYL)ACETONITRILE typically involves the reaction of diethylphosphoryl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
(C2H5O)2PCl+CH3CN→(C2H5O)2PCH2CN+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(DIETHYLPHOSPHORYL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-(DIETHYLPHOSPHORYL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrile group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(DIETHYLPHOSPHORYL)ACETONITRILE involves its reactive nitrile group, which can undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The diethylphosphoryl group can also participate in coordination chemistry, forming complexes with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simpler nitrile compound with similar reactivity but lacking the diethylphosphoryl group.
Diethylphosphoryl chloride: A related compound used in the synthesis of 2-(DIETHYLPHOSPHORYL)ACETONITRILE.
Phosphine oxides: Compounds formed from the oxidation of this compound.
Uniqueness
This compound is unique due to the presence of both a nitrile and a diethylphosphoryl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
13298-29-8 |
|---|---|
Formule moléculaire |
C6H12NOP |
Poids moléculaire |
145.14 g/mol |
Nom IUPAC |
2-diethylphosphorylacetonitrile |
InChI |
InChI=1S/C6H12NOP/c1-3-9(8,4-2)6-5-7/h3-4,6H2,1-2H3 |
Clé InChI |
LBBBOPDONYALJU-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)CC#N |
SMILES canonique |
CCP(=O)(CC)CC#N |
Synonymes |
(Diethyl-phosphinoyl)-acetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1h-Benzo[b]fluorene](/img/structure/B78144.png)

![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)



